An In-depth Technical Guide to the Fundamental Properties of Pyrocatechuic Acid
An In-depth Technical Guide to the Fundamental Properties of Pyrocatechuic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrocatechuic acid, systematically known as 2,3-dihydroxybenzoic acid, is a phenolic acid of significant interest in the fields of pharmacology, biochemistry, and materials science. As a naturally occurring derivative of benzoic acid, it is found in various plant species and is a product of human metabolism, notably of aspirin. Its unique chemical structure, featuring adjacent hydroxyl groups and a carboxylic acid moiety on a benzene (B151609) ring, imparts a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the core properties of pyrocatechuic acid, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.
Physicochemical and Spectroscopic Properties
The fundamental properties of pyrocatechuic acid are dictated by its molecular structure. The following tables summarize its key physicochemical and spectroscopic data.
Data Presentation
Table 1: Physicochemical Properties of Pyrocatechuic Acid
| Property | Value |
| IUPAC Name | 2,3-Dihydroxybenzoic acid |
| Other Names | Pyrocatechuic acid, o-Pyrocatechuic acid, Hypogallic acid |
| CAS Number | 303-38-8 |
| Molecular Formula | C₇H₆O₄ |
| Molecular Weight | 154.12 g/mol |
| Appearance | White to beige or pinkish-gray crystalline powder |
| Melting Point | 204-206 °C (decomposes) |
| Boiling Point | 95-96 °C at 0.5 mmHg |
| Density | 1.542 g/cm³ |
| Solubility | Soluble in water, methanol (B129727), ethanol, diethyl ether, acetone, and dimethyl sulfoxide (B87167) (DMSO).[1] |
| pKa₁ (Carboxylic Acid) | ~2.98 |
| pKa₂ (Phenolic Hydroxyl) | ~10.14 (at 30°C) |
| LogP | 1.20 |
Table 2: Spectroscopic Data of Pyrocatechuic Acid
| Technique | Key Data |
| ¹H NMR | In DMSO-d₆ (399.65 MHz), chemical shifts (ppm) are observed at approximately 7.28 (d), 7.05 (d), and 6.75 (t), corresponding to the three aromatic protons.[2] |
| ¹³C NMR | In DMSO-d₆, characteristic peaks are observed around 171.0 (C=O), 149.0, 145.0, 120.0, 119.0, 118.0, and 115.0 ppm for the aromatic carbons. |
| FT-IR (cm⁻¹) | Broad O-H stretch from 3200-3550 (hydrogen-bonded alcohol), a very broad O-H stretch from 2500-3300 (carboxylic acid), C=O stretch around 1650-1700, and aromatic C=C stretches from 1450-1600. |
| UV-Vis (λmax) | In methanol, the maximum absorption is typically observed in the range of 290-300 nm. Benzoic acid derivatives generally have λmax in the 200 to 290 nm range.[3] |
Synthesis and Purification
Pyrocatechuic acid is commonly synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of catechol.
Experimental Protocols
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Preparation of Disodium (B8443419) Catecholate: In a reaction vessel, dissolve catechol in a minimal amount of anhydrous ethanol. Under an inert atmosphere (e.g., nitrogen or argon), add two molar equivalents of sodium ethoxide solution. The disodium catecholate will precipitate. Collect the precipitate by filtration, wash with anhydrous ethanol, and dry thoroughly under vacuum. It is crucial that the salt is rigorously dried as moisture can significantly affect the reaction's outcome.[4][5]
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Carboxylation: Place the dried disodium catecholate in a high-pressure autoclave. Seal the vessel and introduce carbon dioxide (CO₂) to a pressure of 850-1500 psi (approximately 58-102 atm). Heat the autoclave to 135-150°C and maintain this temperature and pressure with constant stirring for 4-6 hours.[4]
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Workup and Isolation: After cooling the autoclave to room temperature, carefully vent the excess CO₂. Dissolve the solid reaction mixture in water. Acidify the aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid (HCl). Pyrocatechuic acid will precipitate out of the solution.
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Purification: Collect the crude pyrocatechuic acid by vacuum filtration and wash with cold water. For further purification, recrystallize the product from hot water, allowing it to cool slowly to form crystals. Filter the purified crystals and dry them in a vacuum oven at 60-70°C.
Caption: Workflow for the synthesis and purification of pyrocatechuic acid.
Key Biological Activities and Assays
Pyrocatechuic acid exhibits a range of biological activities, which can be quantified using established in vitro assays.
Antioxidant Activity: DPPH Radical Scavenging
The antioxidant capacity of pyrocatechuic acid is often evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
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Reagent Preparation:
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DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.[6]
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Sample Solutions: Prepare a stock solution of pyrocatechuic acid in methanol (e.g., 1 mg/mL). From this stock, create a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
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Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, in methanol.
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Assay Procedure:
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In a 96-well microplate, add 100 µL of the DPPH solution to each well.
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Add 100 µL of the different concentrations of pyrocatechuic acid solutions, positive control, or methanol (as a blank) to the respective wells.
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Incubate the plate in the dark at room temperature for 30 minutes.[6]
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Data Analysis:
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Measure the absorbance of each well at 517 nm using a microplate reader.
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Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
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Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentrations.
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Caption: Experimental workflow and mechanism of the DPPH radical scavenging assay.
Anticancer Activity: MTT Cytotoxicity Assay
The cytotoxic effect of pyrocatechuic acid on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Culture and Seeding:
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Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
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Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
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Treatment:
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Prepare a stock solution of pyrocatechuic acid in a suitable solvent (e.g., DMSO) and then dilute it in culture media to obtain a range of final concentrations.
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Remove the old media from the cells and add 100 µL of the media containing the different concentrations of pyrocatechuic acid. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
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MTT Assay:
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Incubate the plate for 24, 48, or 72 hours.
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After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
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Carefully remove the media containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
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Data Analysis:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
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Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
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